3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene
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Overview
Description
3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene is an organic compound with a complex structure that includes a dihydroindene core substituted with methyl, phenyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene typically involves multi-step organic reactions. One common method includes the alkylation of 1-phenyl-1,2-dihydroindene with 2-phenylethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2-dihydroindene: Lacks the methyl and phenylethyl groups, resulting in different chemical properties.
3-Methyl-1-phenyl-1,2-dihydroindene: Similar structure but without the phenylethyl group.
3-Phenyl-1,2-dihydroindene: Lacks both the methyl and phenylethyl groups.
Uniqueness
3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene is unique due to the presence of both methyl and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84255-60-7 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene |
InChI |
InChI=1S/C24H24/c1-24(17-16-19-10-4-2-5-11-19)18-22(20-12-6-3-7-13-20)21-14-8-9-15-23(21)24/h2-15,22H,16-18H2,1H3 |
InChI Key |
DGKSSPFZKDEHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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